Tubastatin A TFA

HDAC6 selectivity isoform profiling off-target activity

Choose Tubastatin A TFA for reproducible HDAC6 inhibition with >1000-fold selectivity over class I HDACs (IC50 HDAC6=15 nM vs HDAC1=16.4 µM). Defined 1:1 TFA stoichiometry ensures consistent molar dosing critical for solubility-dependent protocols (DMSO: 40 mg/mL; water: 5 mg/mL). Avoid variability from alternative salt forms or less selective inhibitors (e.g., ACY-1215). Validated in neuroprotection (≥95% at 5-10 µM), cholangiocarcinoma (6-fold tumor reduction at 10 mg/kg), Treg immunology (0.5 mg/kg/day i.p.), and autophagy/EMT research. ≥98% HPLC, batch consistency guaranteed.

Molecular Formula C22H22F3N3O4
Molecular Weight 449.4 g/mol
CAS No. 1239262-52-2
Cat. No. B583668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubastatin A TFA
CAS1239262-52-2
SynonymsN-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide 2,2,2-Trifluoroacetate; 
Molecular FormulaC22H22F3N3O4
Molecular Weight449.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7)
InChIKeyAVAOVICSJJIYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Tubastatin A TFA Procurement Overview | HDAC6-Selective Inhibitor with Defined Salt Form


Tubastatin A TFA (CAS 1239262-52-2) is the trifluoroacetate salt form of Tubastatin A, a carbazolohydroxamate-class histone deacetylase 6 (HDAC6) inhibitor [1]. The compound exhibits a molecular formula of C22H22F3N3O4 and a molecular weight of 449.42 g/mol, with reported purity typically ≥98% by HPLC . The TFA salt formulation provides defined physicochemical properties distinct from the free base (CAS 1252003-15-8; MW 335.4) and hydrochloride salt (CAS 1310693-92-5) forms, which is a critical consideration for researchers requiring consistent, reproducible experimental outcomes across solubility-dependent applications . This compound serves as a tool compound for selective HDAC6 inhibition studies in oncology, neuroprotection, inflammation, and autophagy research [2].

Why Tubastatin A TFA Cannot Be Casually Substituted with Other HDAC6 Inhibitors or Alternative Salt Forms


Substituting Tubastatin A TFA with other HDAC6 inhibitors (e.g., ACY-1215/Ricolinostat, ACY-738, Nexturastat A) or alternative salt forms (free base, HCl) introduces uncontrolled experimental variables that compromise data reproducibility. First, isoform selectivity profiles differ substantially across HDAC6 inhibitors; for instance, ACY-1215 exhibits nanomolar potency against HDAC1/2/3, whereas Tubastatin A TFA demonstrates >1000-fold selectivity against these isoforms, resulting in divergent cellular effects including differential α-tubulin versus histone acetylation patterns [1]. Second, salt form affects solubility and formulation compatibility: the TFA salt demonstrates DMSO solubility of 40 mg/mL (89.0 mM), whereas alternative salt forms exhibit different solubility profiles that impact stock solution preparation and in vivo dosing regimens . Third, batch-to-batch variability in purity and salt stoichiometry can introduce confounding effects in sensitive assays; the defined TFA salt (1:1 stoichiometry) ensures consistent molar quantities of the active pharmacophore across experiments . These factors collectively preclude casual substitution without rigorous re-validation of experimental parameters.

Tubastatin A TFA Quantitative Differentiation Evidence: Head-to-Head Selectivity and Performance Comparisons


HDAC6 Isoform Selectivity: Tubastatin A TFA vs. Pan-HDAC and Other HDAC6 Inhibitors

Tubastatin A TFA demonstrates an IC50 of 15 nM against HDAC6 in cell-free fluorogenic substrate assays [1]. Critically, it exhibits >1000-fold selectivity against HDAC1 (IC50 = 16.4 µM), HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC9, HDAC10 (all IC50 > 30 µM), and HDAC11, with only HDAC8 showing reduced selectivity at approximately 57-fold (IC50 = 0.854 µM) . In direct head-to-head comparison, pan-HDAC inhibitor SAHA (Vorinostat) inhibits HDAC1/2/3/6 with comparable nanomolar potency, lacking isoform discrimination. The HDAC6 inhibitor ACY-1215 (Ricolinostat) exhibits IC50 values of 4.7 nM (HDAC6), 58 nM (HDAC1), 90 nM (HDAC2), and 51 nM (HDAC3), representing substantially reduced selectivity compared to Tubastatin A TFA [2]. This differentiation is functionally validated: at 2.5-5 µM, Tubastatin A TFA induces α-tubulin hyperacetylation without affecting histone H4 acetylation, confirming selective HDAC6 engagement in primary rat cortical neurons .

HDAC6 selectivity isoform profiling off-target activity epigenetics

Neuroprotective Efficacy: Quantitative Comparison of Tubastatin A TFA in Oxidative Stress Models

In homocysteic acid (HCA)-induced oxidative stress assays using primary rat cortical neurons, Tubastatin A TFA provides dose-dependent neuroprotection with ≥95% cell viability preservation at 10 µM, whereas untreated controls exhibit substantial neuronal death [1]. The protective effect initiates at 5 µM and reaches near-complete protection at 10 µM. This protection occurs independently of glutathione depletion blockade, distinguishing Tubastatin A TFA's mechanism from direct antioxidant compounds. In comparison, the HDAC6 inhibitor ACY-738 demonstrates similar neuroprotective efficacy but with distinct brain bioavailability profiles [2]. Tubastatin A TFA also demonstrates functional cellular selectivity: at 2.5-5 µM, it induces α-tubulin hyperacetylation (HDAC6 biomarker) without detectable histone H4 hyperacetylation (class I HDAC biomarker) in primary cortical neurons, confirming that neuroprotection derives from selective HDAC6 inhibition rather than pan-HDAC activity [1].

neuroprotection oxidative stress homocysteic acid primary neurons

In Vivo Anti-Inflammatory Activity: Quantified Treg Enhancement at Low Dosing

Daily treatment with Tubastatin A TFA at 0.5 mg/kg via intraperitoneal administration significantly promotes regulatory T cell (Treg) suppressive activity in multiple mouse models of inflammation and autoimmunity [1]. This includes efficacy in experimental colitis models and fully MHC-incompatible cardiac allograft rejection. The low effective dose (0.5 mg/kg/day) compares favorably to other HDAC6 inhibitors requiring higher dosing for equivalent immunomodulatory effects. In a separate collagen-induced arthritis model (DBA1 mice), Tubastatin A at 30 mg/kg/day i.p. reduced arthritic clinical scores by 73% and inhibited IL-6 production in paw tissues by 59% [2]. For comparison, the HDAC6 inhibitor ACY-738 requires 10-30 mg/kg dosing to achieve behavioral effects in depression models, while Nexturastat A shows anti-inflammatory effects at 20-40 mg/kg [3]. The TFA salt formulation supports aqueous solubility sufficient for in vivo dosing preparation, with Selleck reporting water solubility of 5 mg/mL (11.12 mM) at 25°C and CMC-Na suspension compatibility for oral administration .

Treg modulation autoimmunity colitis transplantation

Salt Form Differentiation: Tubastatin A TFA vs. Free Base Solubility and Stability

Tubastatin A TFA (MW 449.42, CAS 1239262-52-2) exhibits substantially different solubility characteristics compared to the free base form (MW 335.4, CAS 1252003-15-8) . The TFA salt demonstrates DMSO solubility of 40 mg/mL (89.0 mM) at 25°C and water solubility of 5 mg/mL (11.12 mM), whereas the free base shows DMSO solubility of ≥45 mg/mL but different aqueous solubility and pH-dependent behavior . The TFA salt provides a defined 1:1 stoichiometric ratio of active pharmacophore to counterion, ensuring reproducible molar calculations for cell-based and in vivo dosing . For storage stability, Tubastatin A TFA powder remains stable for ≥3 years at -20°C under desiccated, light-protected conditions; once reconstituted in DMSO, stock solutions remain stable for up to 6 months at -20°C with aliquoting to avoid freeze-thaw degradation . In comparison, the hydrochloride salt (CAS 1310693-92-5, MW 371.9) shares identical HDAC6 inhibitory potency (IC50 = 15 nM) but may exhibit different solubility profiles in aqueous buffers, making salt form selection critical for specific assay conditions .

salt form selection solubility optimization formulation development compound storage

Optimal Scientific Application Scenarios for Tubastatin A TFA Procurement


HDAC6-Specific Pathway Dissection in Epigenetics and Autophagy Research

When investigating HDAC6-specific functions without confounding class I HDAC (HDAC1/2/3) inhibition, Tubastatin A TFA provides the necessary selectivity window (>1000-fold). The validated IC50 of 15 nM against HDAC6 combined with minimal activity against HDAC1 (IC50 = 16.4 µM) and HDAC2/3 (IC50 > 30 µM) ensures that observed α-tubulin hyperacetylation and autophagy modulation can be confidently attributed to HDAC6 inhibition rather than off-target class I effects [1]. This scenario is particularly relevant for studies examining HDAC6's role in aggresome formation, microtubule dynamics, and selective autophagy pathways [2].

Neurodegenerative Disease Modeling and Neuroprotection Studies

For primary neuronal culture models requiring robust neuroprotection with biomarker-confirmed target engagement, Tubastatin A TFA at 5-10 µM provides ≥95% protection against oxidative stress-induced cell death while maintaining selective α-tubulin hyperacetylation without histone modification [1]. This validated neuroprotective window supports its use as a positive control in Alzheimer's disease, Parkinson's disease, and stroke models where HDAC6 inhibition has demonstrated therapeutic potential [2]. The TFA salt's defined water solubility (5 mg/mL) facilitates preparation of neuronal culture treatment media without organic solvent artifacts [3].

Immunology Studies: Treg Modulation and Autoimmune Disease Models

In studies of regulatory T cell (Treg) biology and autoimmune disease interventions, Tubastatin A TFA demonstrates efficacy at exceptionally low doses (0.5 mg/kg/day i.p.) for promoting Treg suppressive function [1]. This dosing regimen has been validated in experimental colitis and cardiac allograft rejection models, providing a cost-effective option for long-term immunomodulation studies. The 73% reduction in arthritic clinical scores at 30 mg/kg/day in collagen-induced arthritis further supports applications in rheumatoid arthritis research [2].

Oncology Research: HDAC6-Dependent Tumor Growth and Metastasis Studies

Tubastatin A TFA serves as a reference HDAC6 inhibitor in oncology studies investigating tumor cell migration, invasion, and epithelial-mesenchymal transition (EMT) where HDAC6's deacetylase activity on α-tubulin regulates cytoskeletal dynamics [1]. In cholangiocarcinoma models, Tubastatin A treatment restores primary cilia expression and reduces cell proliferation by approximately 50% while decreasing invasion by 40% at 10 µM in vitro [2]. In vivo orthotopic cholangiocarcinoma models demonstrate 6-fold lower average tumor weight with 10 mg/kg Tubastatin A treatment [2]. The compound's established use in combination studies with 5-fluorouracil and radiotherapy positions it as a validated tool for investigating HDAC6 inhibition as an adjuvant strategy [3].

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